N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide
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Overview
Description
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide is a complex organic compound with a fascinating structure. Let’s break it down:
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Benzimidazole Core: : The compound contains a benzimidazole ring, which is a five-membered heterocyclic moiety. Benzimidazole derivatives exhibit diverse biological activities and are found in various natural products .
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Functional Groups: : The compound has an acetamide group (-CONH₂) and a bromine atom attached to a pyrazole ring. These functional groups contribute to its chemical properties and reactivity.
Chemical Reactions Analysis
The compound may undergo several reactions, such as:
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Substitution Reactions: : The bromine atom can participate in substitution reactions (e.g., nucleophilic substitution) to form new derivatives.
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Oxidation/Reduction: : Depending on reaction conditions, the compound may undergo oxidation or reduction processes.
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Common Reagents: : Reagents like sodium hydroxide (NaOH), acids, and metal catalysts are commonly used in benzimidazole chemistry.
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Major Products: : The specific products formed from these reactions would depend on the reaction conditions and substituents.
Scientific Research Applications
Research on benzimidazole derivatives has revealed their significance in various fields:
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Medicine: : Benzimidazoles exhibit antitumor, anti-inflammatory, antiviral, and antibacterial activities. They are potential drug candidates for cancer, infectious diseases, and inflammation .
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Chemistry: : Benzimidazoles serve as building blocks in organic synthesis and drug design.
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Industry: : Some benzimidazole-based compounds find applications in agriculture (fungicides), textiles, and materials science.
Mechanism of Action
The exact mechanism of action for this specific compound remains elusive. benzimidazole derivatives often interact with cellular targets, modulating enzymes, receptors, or DNA. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While I don’t have information on direct analogs, benzimidazole derivatives share similarities with other heterocyclic compounds. Their uniqueness lies in the combination of the benzimidazole core, acetamide group, and bromine substituent.
Properties
Molecular Formula |
C16H18BrN5O |
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Molecular Weight |
376.25 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetamide |
InChI |
InChI=1S/C16H18BrN5O/c1-10-16(17)11(2)22(21-10)9-15(23)18-8-7-14-19-12-5-3-4-6-13(12)20-14/h3-6H,7-9H2,1-2H3,(H,18,23)(H,19,20) |
InChI Key |
FXPMDFPKRRFYJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NCCC2=NC3=CC=CC=C3N2)C)Br |
Origin of Product |
United States |
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